molecular formula C31H33N3O5S B2923279 2-((1-(4-(azepan-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326007-85-6

2-((1-(4-(azepan-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2923279
CAS No.: 326007-85-6
M. Wt: 559.68
InChI Key: KUWWYTYTAZODEZ-UHFFFAOYSA-N
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Description

This compound features a benzo[de]isoquinoline-1,3(2H)-dione core substituted with a piperidin-4-ylmethyl group. The piperidine ring is further functionalized by a 4-(azepan-1-ylsulfonyl)benzoyl moiety. The azepane (7-membered saturated amine ring) sulfonyl group distinguishes it from analogs with smaller heterocyclic sulfonyl substituents, such as morpholine (6-membered). The molecular formula is inferred as C₃₁H₃₂N₃O₅S (MW ≈ 558.07 g/mol), with increased lipophilicity (estimated LogP ≈ 2.1–2.5) compared to morpholine-based analogs due to the larger hydrocarbon ring .

Properties

IUPAC Name

2-[[1-[4-(azepan-1-ylsulfonyl)benzoyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O5S/c35-29(24-11-13-25(14-12-24)40(38,39)33-17-3-1-2-4-18-33)32-19-15-22(16-20-32)21-34-30(36)26-9-5-7-23-8-6-10-27(28(23)26)31(34)37/h5-14,22H,1-4,15-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWWYTYTAZODEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)CN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-(azepan-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : 2-((1-(4-(azepan-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
  • Molecular Formula : C31H33N3O5S
  • Molecular Weight : 559.68 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly in the context of cancer and inflammatory diseases. The sulfonamide group is significant for binding interactions with target proteins, potentially modulating their activity.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in tumor progression or inflammatory pathways.
  • Cell Cycle Arrest : Preliminary studies indicate that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : It has been observed to promote apoptosis in various cancer cell lines.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound through in vitro assays on multiple human cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)0.24Induces apoptosis and cell cycle arrest
MCF7 (Breast Cancer)0.30Inhibits proliferation
HeLa (Cervical Cancer)0.35Promotes apoptotic pathways

These results indicate a promising profile for this compound as a potential anticancer agent.

Study 1: Anticancer Efficacy

In a study published in PubMed, the compound was evaluated against a panel of human tumor cell lines. It exhibited significant growth inhibition with an average IC50 value of 0.24 µM across multiple types of cancers, suggesting its broad-spectrum antitumor activity .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which the compound exerts its effects, revealing that it inhibits key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways . This study provided insights into how the compound could be utilized in combination therapies for enhanced efficacy.

Pharmacological Potential

The compound's pharmacological profile suggests several therapeutic applications:

  • Cancer Therapy : Due to its potent antiproliferative effects, it may serve as a lead compound for developing new anticancer drugs.
  • Inflammatory Diseases : Its ability to modulate inflammatory pathways positions it as a candidate for treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine Sulfonyl Analog: 2-((1-(4-(morpholinosulfonyl)benzoyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 326881-88-3)

  • Structural Difference: Morpholine (6-membered, oxygen-containing) vs.
  • Physicochemical Properties: Property Morpholine Analog Azepane Analog (Target) Molecular Weight 547.62 g/mol ~558.07 g/mol LogP 1.47 ≈2.1–2.5 (estimated) Boiling Point 772.2±70.0°C Likely higher Solubility Lower (high MW/LogP) Potentially lower
  • Implications : The azepane analog’s larger ring may enhance membrane permeability but reduce aqueous solubility.

Fluorophenyl Piperazinyl Derivative: 2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 326881-90-7)

  • Structural Difference : A 4-fluorophenyl-piperazinyl ketone replaces the sulfonyl-benzoyl-piperidine moiety.
  • Key Data :

    Property Value
    Molecular Formula C₂₆H₂₄FN₃O₃
    Molecular Weight 445.49 g/mol
    LogP ~3.0 (estimated)
  • However, the absence of a sulfonyl group may reduce hydrogen-bonding capacity compared to the target compound.

Chlorophenyl Sulfonyl Piperazinyl Compound: 2-(2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 325694-89-1)

  • Structural Difference : A chlorophenyl-sulfonyl-piperazine-ethyl chain replaces the benzoyl-piperidine-methyl group.
  • Key Data :

    Property Value
    Molecular Formula C₂₄H₂₂ClN₃O₄S
    Molecular Weight 483.97 g/mol
    LogP ~3.5 (estimated)
  • Comparison : The chlorine atom increases electronegativity and steric bulk, which could improve binding to hydrophobic enzyme pockets but may also introduce metabolic stability challenges.

Q & A

Basic: What are the standard characterization methods for confirming the structure of benzoylpiperidine derivatives like 2-((1-(4-(azepan-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione?

Answer:
Key methods include:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for mapping proton and carbon environments. For example, in benzoylpiperidine derivatives, signals between δ 1.5–3.5 ppm (piperidine CH2 groups) and δ 7.0–8.5 ppm (aromatic protons) are typical .
  • High-Performance Liquid Chromatography (HPLC): Used to assess purity. Retention times (e.g., 11.351–13.959 minutes) and peak areas (>95% at 254 nm) validate compound homogeneity .
  • Elemental Analysis: Verifies stoichiometry. Discrepancies between calculated and observed values (e.g., C: 71.67% vs. 72.04%) indicate impurities or hydration .

Basic: What safety protocols should be followed when handling azepane- and piperidine-containing compounds during synthesis?

Answer:

  • Personal Protective Equipment (PPE): Lab coat, gloves, and goggles are mandatory. Use fume hoods for volatile steps .
  • Exposure Mitigation: For skin contact, immediately rinse with water; for inhalation, move to fresh air. Eye exposure requires 15-minute flushing with saline .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal. Store hazardous waste in labeled containers .

Basic: How are multi-step syntheses of complex piperidine derivatives optimized for intermediate purification?

Answer:

  • Solvent Systems: Use gradients like n-hexane/EtOAc (5:5) or CHCl3/MeOH for column chromatography. These separate polar intermediates (e.g., triazole-containing compounds) effectively .
  • Crystallization: Hexane/EtOAc mixtures yield high-purity solids (e.g., 99% purity for (4-(4-cyclopropylbenzoyl)piperidin-1-yl)(3-hydroxyphenyl)methanone) .

Advanced: How can researchers address low yields (e.g., 8–25%) in coupling reactions involving bulky substituents?

Answer:

  • Catalyst Screening: Transition-metal catalysts (e.g., Pd for Suzuki couplings) improve steric hindrance tolerance .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) and enhances yield .
  • Computational Pre-Screening: Tools like COMSOL Multiphysics model steric effects to predict optimal conditions (e.g., solvent polarity, temperature) .

Advanced: How should contradictions in elemental analysis or spectral data between studies be resolved?

Answer:

  • Cross-Validation: Compare NMR shifts with structurally analogous compounds (e.g., δ 2.5–3.0 ppm for piperidine CH2 in (4-(4-benzylbenzoyl)piperidin-1-yl)(2,4-difluorophenyl)methanone) .
  • Batch Repetition: Synthesize multiple batches to rule out procedural errors. For example, discrepancies in nitrogen content (12.38% vs. 12.60%) may arise from trace solvents .
  • Advanced Mass Spectrometry: High-resolution MS (HRMS) clarifies molecular ion fragmentation patterns .

Advanced: What computational strategies enhance the design of novel benzoylpiperidine derivatives?

Answer:

  • Reaction Path Search: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
  • AI-Driven Optimization: Machine learning algorithms analyze historical data (e.g., yields, solvent effects) to recommend conditions for new derivatives .
  • Molecular Dynamics (MD): Simulate interactions between bulky groups (e.g., benzo[de]isoquinoline-dione) and reaction media to optimize solubility .

Advanced: How can researchers validate the biological activity of derivatives without commercial assays?

Answer:

  • In Silico Docking: Use software like AutoDock to predict binding affinities to target proteins (e.g., kinases or GPCRs) .
  • Comparative Pharmacophore Modeling: Align derivatives with known bioactive compounds (e.g., piperidine-based inhibitors) to identify critical motifs .
  • Custom Assays: Develop enzyme inhibition protocols using UV-Vis spectroscopy, referencing published IC50 values for validation .

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